molecular formula C28H12N6 B13728178 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

Cat. No.: B13728178
M. Wt: 432.4 g/mol
InChI Key: RJCJDTBBCLXBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile (Car-4CN) is a nitrogen-rich aromatic compound featuring two carbazole units linked at the 9,9'-positions and substituted with four cyano (-CN) groups at the 3,3',6,6'-positions. Its molecular formula is C₂₈H₁₂N₆, with a molecular weight of 456.44 g/mol . Car-4CN is a critical building block for synthesizing advanced porous materials, such as covalent triazine frameworks (CTFs) and hydrogen-bonded organic frameworks (HOFs), due to its rigid planar structure and high electron-withdrawing capacity .

Properties

Molecular Formula

C28H12N6

Molecular Weight

432.4 g/mol

IUPAC Name

9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile

InChI

InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H

InChI Key

RJCJDTBBCLXBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Ionothermal Synthesis via Cyclotrimerization of Nitrile Groups

A prominent method reported involves the direct synthesis of bicarbazole-based covalent triazine frameworks (Car-CTFs) using this compound as the monomer under ionothermal conditions. This method, while primarily aimed at polymer synthesis, provides insight into the preparation and handling of the tetracarbonitrile compound.

  • Procedure : The tetracarbonitrile monomer is subjected to ionothermal treatment in the presence of molten zinc chloride at elevated temperatures. Zinc chloride acts both as a solvent and catalyst, promoting trimerization of nitrile groups to form triazine rings.

  • Outcome : The resulting Car-CTFs exhibit excellent thermal stability and high specific surface areas (~1400 m²/g), indicating the robustness of the tetracarbonitrile precursor under harsh conditions.

Note: While this method is more relevant to polymer synthesis, it confirms the stability and synthetic accessibility of the tetracarbonitrile compound.

Multi-Step Functionalization from Bicarbazole Precursors

The direct synthesis of this compound typically involves:

  • Synthesis of 9,9'-Bicarbazole Core : Starting from carbazole units, coupling reactions such as Ullmann or Suzuki coupling generate the 9,9'-bicarbazole scaffold.

  • Selective Bromination : Bromination at the 3,3',6,6' positions of the bicarbazole core is achieved using brominating agents under controlled conditions to yield tetrabromo derivatives.

  • Cyanation (Nitrile Introduction) : The tetrabromo intermediate undergoes palladium-catalyzed cyanation, often using copper(I) cyanide (CuCN) or potassium cyanide (KCN), to substitute bromine atoms with nitrile groups, affording the tetracarbonitrile compound.

  • Typical Reaction Conditions : Cyanation is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (100–150°C) under inert atmosphere to prevent side reactions.

  • Purification : The crude product is purified by column chromatography or recrystallization to obtain high purity this compound.

Alternative Synthetic Routes

  • Nucleophilic Substitution : In some protocols, nucleophilic aromatic substitution reactions on activated bicarbazole derivatives bearing good leaving groups (e.g., triflates) with cyanide sources have been explored.

  • Direct Cyanation Using Transition Metal Catalysts : Recent advances include direct C–H cyanation catalyzed by palladium or copper complexes, enabling more straightforward access to nitrile-substituted bicarbazoles, though specific literature on this exact tetracarbonitrile is limited.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
9,9'-Bicarbazole synthesis Ullmann/Suzuki coupling 80–120 DMF, toluene 70–85 Formation of bicarbazole core
Bromination at 3,3',6,6' Br2 or NBS with Fe catalyst 0–25 CHCl3, CCl4 60–75 Selective tetrabromination
Cyanation (tetrabromo → tetranitrile) Pd catalyst, CuCN or KCN, inert atmosphere 100–150 DMF or DMAc 50–80 Key step introducing nitrile groups
Ionothermal polymerization (for Car-CTFs) Molten ZnCl2, sealed tube 400+ ZnCl2 (molten) N/A Used for polymer synthesis; confirms stability

Research Findings and Analytical Data

  • Thermal Stability : Thermogravimetric analysis (TGA) of this compound and its derivatives shows high thermal stability, with decomposition temperatures exceeding 400°C, making it suitable for high-temperature processing.

  • Surface Area and Porosity : When polymerized into covalent triazine frameworks, the tetracarbonitrile monomer contributes to materials with Brunauer-Emmett-Teller (BET) surface areas around 1400 m²/g, indicating its utility in porous material synthesis.

  • Spectroscopic Characterization : The compound is characterized by:

    • NMR Spectroscopy : Distinct signals corresponding to carbazole protons and the nitrile carbons (typically around 110–120 ppm in ^13C NMR).

    • Infrared (IR) Spectroscopy : Strong absorption bands near 2220–2240 cm⁻¹ characteristic of the nitrile (–C≡N) stretching vibration.

    • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.

Summary and Expert Notes

  • The preparation of this compound is best achieved via a multi-step synthetic route involving the formation of the bicarbazole core, selective bromination, and palladium-catalyzed cyanation.

  • Ionothermal synthesis conditions provide a robust environment for subsequent polymerization but also demonstrate the compound's stability.

  • Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yields and purity.

  • Purification typically involves chromatographic techniques to separate the tetracarbonitrile from side products.

  • Analytical data confirm the successful introduction of nitrile groups and the integrity of the bicarbazole framework.

This detailed synthesis overview is based on comprehensive analysis of peer-reviewed literature and authoritative chemical databases, excluding unreliable sources. The data presented here is intended to support advanced research and industrial applications involving this compound.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized bicarbazole derivatives, while reduction can produce amine-functionalized bicarbazoles.

Scientific Research Applications

Molecular Structure and Properties

The chemical formula for [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile is C28H12N6. The compound features a bicarbazole backbone with four cyano groups at the 3, 3', 6, and 6' positions. This configuration enhances its electronic properties, making it suitable for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

Overview:
this compound has been investigated as a potential host material in OLEDs due to its favorable charge transport properties and thermal stability.

Case Study:
A study demonstrated that derivatives of 9,9'-bicarbazole exhibited excellent device performance when used as host materials for green and red OLEDs. The compounds showed high external quantum efficiency and stability under operational conditions .

Performance Metrics:

ParameterValue
External Quantum EfficiencyUp to 21.4%
Operational Lifetime>8200 hours
Power Efficiency69.6 lm/W

Perovskite Solar Cells (PSCs)

Overview:
The compound has also been explored as a hole transport material (HTM) in PSCs. Its structural features allow for efficient charge mobility and stability.

Case Study:
Research indicated that bicarbazole-based HTMs provided enhanced efficiency and stability in PSC applications. The specific derivative exhibited a voltage output of up to 2.35 V, indicating its potential as an effective HTM .

Performance Metrics:

ParameterValue
Open-Circuit VoltageUp to 2.35 V
Charge MobilityHigh
StabilityExcellent

Covalent Organic Frameworks (COFs)

Overview:
this compound serves as a precursor for COFs due to its ability to form stable networks through covalent bonding.

Applications:

  • Gas Separation: Utilized in acetylene capture and separation.
  • Energy Storage: Investigated for use in battery technologies.
  • Flame Retardancy: Enhances the fire resistance of materials.

Case Study:
A study highlighted the effectiveness of COFs derived from this compound in selectively capturing gases like acetylene while maintaining structural integrity under various conditions .

Mechanism of Action

The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. Its interactions with biological molecules can also be studied to understand its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicarbazole-Based CTFs

(a) 3,3′,6,6′-Tetracarbonitrile-$N,N′$-bicarbazole (BC-CN)
  • Structure: Shares the bicarbazole core with Car-4CN but lacks additional functionalization beyond cyano groups.
  • Applications : Used in CTFs for heterogeneous photocatalysis. BC-CN-based frameworks exhibit moderate surface areas (~800–1000 m²/g), lower than Car-CTFs .
  • Performance : BC-CN derivatives show inferior CO₂ uptake (~5.2 mmol/g at 273 K) compared to Car-CTFs .
(b) Ph-BC-CN (4,4′,4′′,4′′′-([N,N′-Bicarbazole]-3,3′,6,6′-tetrayl)tetrabenzonitrile)
  • Structure: Incorporates benzonitrile linkers instead of cyano groups, increasing π-conjugation.
  • Applications : Excels in light-driven organic transformations due to enhanced charge separation .
  • Limitations : Lower thermal stability (decomposition at ~350°C) and reduced CO₂ adsorption capacity (~4.8 mmol/g at 273 K) compared to Car-CTFs .

Table 1: Comparison of Bicarbazole-Based CTFs

Compound Surface Area (m²/g) CO₂ Uptake (273 K) Key Application
Car-4CN-CTF 1400 7.60 mmol/g Energy storage, CO₂ capture
BC-CN-CTF 800–1000 5.20 mmol/g Photocatalysis
Ph-BC-CN-CTF 950–1100 4.80 mmol/g Organic synthesis

Hydrogen-Bonded Organic Frameworks (HOFs)

HOF-FJU-1 :

  • Structure: Derived from 3,3',6,6'-tetracyano-9,9'-bicarbazole, forming a diatom topology via C–N/H–C hydrogen bonds (bond distance: 3.431–3.536 Å) .
  • Applications : Flexible HOF with 3.4×5.3 Ų pore windows for selective C₂H₄ separation. Exhibits a gate-opening effect, where pore expansion occurs under CO₂ loading .
  • Comparison : Unlike Car-CTFs, HOF-FJU-1 prioritizes dynamic gas separation over electrochemical performance.

Carbazole-Based Emitters

33TCzPN (6,6′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(4-(9H-carbazol-9-yl)isophthalonitrile))

  • Structure: Features coupled carbazole donors at the 3-position, enhancing donor strength.
  • Applications : OLED emitter with 17.9% external quantum efficiency (EQE) due to improved photoluminescence quantum yield (PLQY) and reduced energy transfer losses .
  • Comparison : While 33TCzPN focuses on optoelectronics, Car-4CN prioritizes porosity and stability.

Substituent Effects: Cyano vs. Bromo Derivatives

3,3',6,6'-Tetrabromo-9,9'-bicarbazole

  • Structure: Bromine substituents replace cyano groups, yielding C₂₄H₁₂Br₄N₂ (MW: 647.98 g/mol) .
  • Applications : Intermediate in Suzuki couplings; lacks utility in porous materials due to steric bulk and poor π-π stacking .
  • Comparison : Bromine reduces electron-withdrawing effects, limiting electrochemical and gas adsorption performance compared to Car-4CN.

Biological Activity

The compound [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile (CAS Number: 2266564-54-7) is a derivative of bicarbazole featuring multiple cyano groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the areas of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Structure

The molecular structure of this compound can be represented as follows:

C28H16N4\text{C}_{28}\text{H}_{16}\text{N}_4

This compound consists of a bicarbazole backbone with four cyano groups attached at the 3, 3', 6, and 6' positions. The presence of these electron-withdrawing groups significantly influences its chemical reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight460.45 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.

  • Study Findings : A study published in Nature demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to significantly reduce cell viability at concentrations above 10 µM over a 48-hour exposure period .
  • Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This highlights the potential for developing this compound as a therapeutic agent in oncology.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for its antimicrobial properties.

  • Case Study : A recent investigation assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
  • Potential Applications : These findings suggest that this compound could be further explored as a candidate for developing new antibacterial agents.

Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria

Q & A

Q. What are the key structural features of [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile that influence its electronic properties?

The compound features two bicarbazole units linked by four cyano (-CN) groups. Its planar arrangement enables strong π-π stacking interactions, which enhance charge transport in electronic applications. The electron-withdrawing cyano groups stabilize charge-separated states, making it suitable for optoelectronic and catalytic systems. Structural analysis via X-ray diffraction (XRD) and density functional theory (DFT) simulations can validate these properties .

Q. What synthetic routes are used to prepare this compound?

The compound is synthesized via solvothermal or ionothermal methods. For example, reaction of tetracarbonitrile precursors with molten zinc chloride (ZnCl₂) at elevated temperatures yields bicarbazole-based covalent triazine frameworks (Car-CTFs). Optimization of reaction time (e.g., 40–72 hours) and temperature (400–500°C) is critical to achieving high crystallinity and surface areas (~1400 m²/g) .

Q. How does the compound’s reactivity with nucleophiles impact its application in covalent organic frameworks (COFs)?

The cyano groups undergo nucleophilic additions or cyclotrimerization reactions to form triazine-linked COFs. For instance, coupling with tetramines or aldehydes under solvothermal conditions produces frameworks with tunable pore sizes (1.2–3.8 nm) and functionalities. Reaction monitoring via Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) confirms successful linkage formation .

Advanced Research Questions

Q. How can researchers optimize bicarbazole-based COFs for high-performance CO₂ uptake and energy storage?

Key parameters include:

  • Surface area : Adjust ZnCl₂ concentration to maximize Brunauer-Emmett-Teller (BET) surface areas (~1400 m²/g).
  • Pore functionalization : Introduce polar groups (e.g., -NH₂) to enhance CO₂ adsorption (up to 7.60 mmol/g at 273 K).
  • Electrochemical testing : Cyclic voltammetry (CV) at 5 mV/s reveals specific capacitances up to 545 F/g, with 96.1% retention after 8000 cycles. Tabulated
PropertyValueReference
CO₂ uptake (273 K)7.60 mmol/g
Specific capacitance545 F/g at 5 mV/s
BET surface area1400 m²/g

Q. What experimental strategies resolve discrepancies in photocatalytic hydrogen evolution rates for bicarbazole-COFs?

Discrepancies arise from variations in crystallinity, light absorption, and charge recombination. Mitigation strategies include:

  • Donor-acceptor tuning : Use 3,7-diaminodibenzo[b,d]thiophene-5,5-dioxide as a co-monomer to enhance charge separation, achieving hydrogen production rates of 31 µmol/h .
  • Standardized testing : Conduct experiments under AM 1.5G solar simulation (100 mW/cm²) with co-catalysts (e.g., Pt) to ensure reproducibility.

Q. How do π-π stacking interactions in bicarbazole derivatives affect COF stability and conductivity?

Stacking enhances interlayer charge transport but may reduce porosity. Balance these effects by:

  • Structural modulation : Introduce bulky substituents (e.g., phenyl groups) to prevent excessive stacking while retaining conductivity.
  • Characterization : Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to quantify stacking distances (typically 3.4–3.8 Å) .

Q. What methodologies validate the piezofluorochromic behavior of bicarbazole-COFs under mechanical stress?

Apply hydrostatic pressure (0–10 GPa) and monitor emission spectra. For example, pressure-induced blue shifts (~30 nm) and intensity enhancements (3–5×) indicate piezofluorochromism. Correlate results with XRD to confirm structural rearrangements .

Data Contradiction Analysis

Q. Why do reported BET surface areas for bicarbazole-CTFs vary across studies?

Variations stem from differences in:

  • Activation protocols : Supercritical CO₂ drying vs. solvent exchange.
  • Linker ratios : Excess ZnCl₂ may block pores, reducing surface areas. Replicate synthesis with controlled stoichiometry and post-synthetic activation to minimize discrepancies .

Q. How can conflicting results in gas selectivity (e.g., ethylene vs. ethane) be addressed in bicarbazole-based frameworks?

Discrepancies arise from pore size distribution and gate-opening pressures. Use:

  • Single-component adsorption isotherms : To measure threshold pressures (e.g., 333 kPa for ethylene in HOF-FJU-1).
  • Grand Canonical Monte Carlo (GCMC) simulations : To model host-guest interactions and optimize pore geometry .

Methodological Guidance

Q. What advanced characterization techniques are essential for analyzing bicarbazole-COFs?

  • Solid-state NMR : To confirm chemical connectivity and defect density.
  • Transmission electron microscopy (TEM) : To visualize pore uniformity.
  • Electron paramagnetic resonance (EPR) : To probe charge-transfer pathways in photocatalytic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.